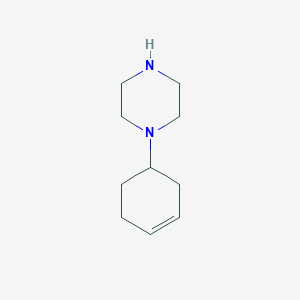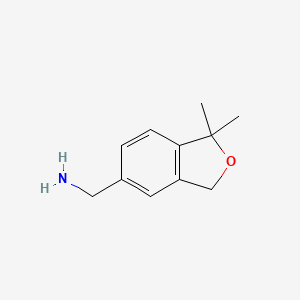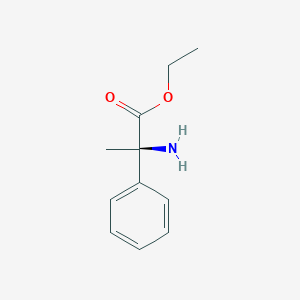![molecular formula C23H18BrNO5 B13545672 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid is a complex organic compound that features a brominated phenoxyacetic acid structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid typically involves multiple steps:
Bromination: The starting material, 3-hydroxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Esterification: The brominated product is then esterified with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxyacetic acid moiety can be oxidized or reduced under appropriate conditions.
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Deprotection: Piperidine in an organic solvent like dimethylformamide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the phenoxyacetic acid moiety.
Reduction: Reduced derivatives of the phenoxyacetic acid moiety.
Deprotection: The free amino derivative of the compound.
Wissenschaftliche Forschungsanwendungen
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Explored for its potential in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid largely depends on its application In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to reveal the free amino group for further reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: Similar structure with an ethoxy group instead of a phenoxy group.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: Contains a propanoic acid moiety instead of phenoxyacetic acid.
Uniqueness
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid is unique due to the presence of the bromine atom and the phenoxyacetic acid structure, which provides distinct reactivity and applications in organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C23H18BrNO5 |
|---|---|
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
2-[3-bromo-5-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C23H18BrNO5/c24-14-9-15(11-16(10-14)29-13-22(26)27)25-23(28)30-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,28)(H,26,27) |
InChI-Schlüssel |
AOBCMLNUVRLXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)Br)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)

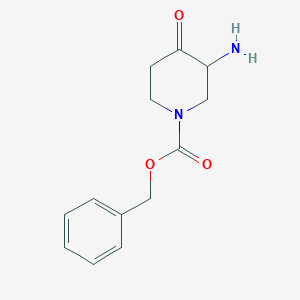

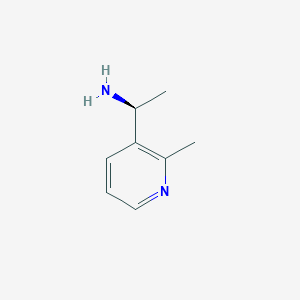
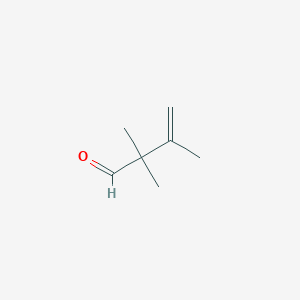
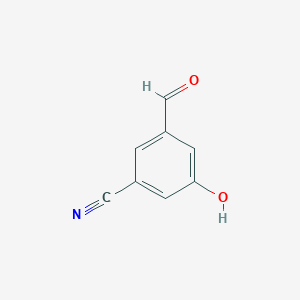
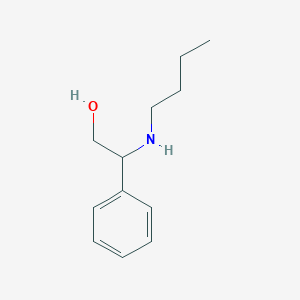
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)

